5-Benzofurancarboxaldehyde, 4-methoxy-
Description
Historical Context of Benzofuran (B130515) Derivatives in Organic Synthesis and Medicinal Chemistry
The benzofuran ring system is a foundational scaffold in organic chemistry with a history stretching back to the 19th century. nih.govacs.org The first synthesis of the parent benzofuran ring was reported by William Henry Perkin in 1870. acs.orgjocpr.com Since this initial discovery, the benzofuran moiety has been identified as a core structural unit in a vast number of natural products, particularly those derived from the plant kingdom, such as the Moraceae family. acs.orgresearchgate.net
The inherent biological activity found in these natural products spurred extensive research into the medicinal applications of benzofuran derivatives. nih.govrsc.org Over the decades, synthetic and naturally occurring benzofurans have been shown to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant properties. jocpr.comrsc.orgbohrium.comnih.gov This wide range of biological relevance has cemented the benzofuran scaffold as a "privileged structure" in medicinal chemistry, making it a frequent target for the design and development of new therapeutic agents. nih.govrsc.org Clinically approved drugs containing the benzofuran nucleus, such as the antiarrhythmic agent Amiodarone and the gout treatment Benzbromarone, underscore the enduring importance of this heterocyclic system. acs.org
Significance of Aldehyde and Methoxy (B1213986) Functional Groups in Chemical Reactivity and Synthetic Design
The chemical character of 5-Benzofurancarboxaldehyde, 4-methoxy- is largely defined by its two functional groups: the aldehyde and the methoxy group.
The aldehyde group (-CHO) is one of the most important functional groups in organic chemistry. ncert.nic.in Its structure consists of a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and a carbon chain. chemistrytalk.org The significant difference in electronegativity between carbon and oxygen results in a highly polar carbonyl group, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. britannica.com Aldehydes are generally more reactive in nucleophilic addition reactions than their ketone counterparts, a fact attributed to both steric and electronic factors. ncert.nic.inlibretexts.org Sterically, the single hydrogen atom attached to the carbonyl carbon in aldehydes presents less hindrance to an approaching nucleophile compared to the two bulkier organic groups in ketones. ncert.nic.in Electronically, the single alkyl/aryl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon than the two groups in a ketone. libretexts.org This inherent reactivity makes aldehydes exceptionally versatile synthetic intermediates, serving as crucial building blocks for the construction of more complex molecules through reactions like Wittig reactions, aldol (B89426) condensations, and reductive aminations. britannica.comlibretexts.org
The methoxy group (-OCH₃) is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.org In medicinal chemistry, the methoxy group is a frequently incorporated substituent used to fine-tune a molecule's properties. researchgate.netnih.gov When attached to an aromatic ring, it typically acts as an electron-donating group through resonance, which can influence the reactivity of the entire molecule. wikipedia.org The inclusion of methoxy groups can enhance the binding affinity of a ligand to its target protein pocket. researchgate.nettandfonline.com A key advantage of the methoxy group is its ability to improve potency and other properties without substantially increasing the polar surface area (PSA) or lipophilicity, which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com For instance, the methoxy group contributes only 9 Ų to the PSA, comparing favorably to a hydroxyl group (20 Ų) or a carbonyl group (17 Ų). tandfonline.com
Overview of Current Research Trends on Substituted Benzofurancarboxaldehydes
Contemporary research on substituted benzofurans continues to be a vibrant area, driven by their proven and potential pharmacological applications. researchgate.netrsc.org A major focus is on the synthesis and biological evaluation of novel derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. bohrium.comnih.gov For example, studies have shown that certain halogenated benzofuran derivatives exhibit selective toxicity toward human leukemia cells. nih.gov
A significant trend in the synthesis of these compounds is the development of innovative and efficient catalytic strategies. nih.govresearchgate.net Transition-metal catalysis, employing metals such as palladium and copper, has become a powerful tool for constructing the benzofuran nucleus from various starting materials. acs.orgresearchgate.net These methods often offer high yields and greater control over the final structure compared to classical synthetic routes. nih.gov
Within this field, the synthesis of various substituted benzofurancarboxaldehydes serves as a key step in creating more complex molecules. For instance, researchers have reported the synthesis of compounds like 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and 2-(3-fluoro-4-methoxy-benzoyl)-benzofuran-5-carbaldehyde as intermediates for further chemical elaboration. researchgate.netlookchem.com The aldehyde functional group in these molecules provides a reactive handle for introducing new functionalities, such as through the formation of Schiff bases, which are themselves an important class of biologically active compounds. researchgate.net This highlights the role of substituted benzofurancarboxaldehydes as valuable platforms for the discovery of new chemical entities with potential therapeutic value.
Structure
2D Structure
3D Structure
Properties
CAS No. |
339366-83-5 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-6H,1H3 |
InChI Key |
FHQYNNAPJXOLID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C=O |
Origin of Product |
United States |
Derivatization and Analog Design of 5 Benzofurancarboxaldehyde, 4 Methoxy
Reactions Involving the Aldehyde Moiety
The aldehyde functional group at the 5-position of the benzofuran (B130515) ring is a primary site for a variety of chemical modifications, including condensation reactions, oxidations, reductions, and nucleophilic additions. These reactions are fundamental in creating a diverse library of derivatives with altered steric and electronic profiles.
Condensation Reactions for Schiff Base Formation
The condensation of 5-Benzofurancarboxaldehyde, 4-methoxy- with primary amines or hydrazides yields Schiff bases, also known as imines or azomethines. This reaction is typically catalyzed by a small amount of acid and proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond nih.govimist.masciencepublishinggroup.com. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, thereby modifying the steric bulk, electronic properties, and lipophilicity of the parent molecule.
The reaction of a similar compound, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, with various hydrazides in the presence of a catalytic amount of acetic acid in methanol has been reported to produce a series of Schiff bases in good yields researchgate.net. While specific data for 5-Benzofurancarboxaldehyde, 4-methoxy- is not available, a similar reactivity can be anticipated.
Table 1: Representative Schiff Bases Derived from a Benzofuran Carboxaldehyde Analog
| Amine/Hydrazide Reactant | Resulting Schiff Base Structure |
|---|---|
| Hydrazine Hydrate | 5-(Hydrazonomethyl)-4-methoxybenzofuran |
| Phenylhydrazine | 4-Methoxy-5-((2-phenylhydrazono)methyl)benzofuran |
| Aniline | N-(4-Methoxybenzofuran-5-ylmethylene)aniline |
Oxidation and Reduction Pathways
The aldehyde group of 5-Benzofurancarboxaldehyde, 4-methoxy- can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two distinct pathways for further derivatization.
Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid. This transformation introduces a carboxylic acid group at the 5-position, which can then be used for the formation of esters, amides, and other acid derivatives. For instance, the oxidation of the related 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has been noted to be a viable reaction pathway semanticscholar.org. The resulting 4-methoxy-5-benzofurancarboxylic acid is a key intermediate for further functionalization.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-hydroxymethyl-4-methoxybenzofuran, using mild reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent libretexts.orgnih.gov. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon nih.gov. The resulting alcohol can then undergo a variety of reactions, such as etherification or esterification, to generate a new class of analogs.
Table 2: Products of Oxidation and Reduction of 5-Benzofurancarboxaldehyde, 4-methoxy-
| Reaction Type | Reagent | Product Name | Product Structure |
|---|---|---|---|
| Oxidation | KMnO4 | 4-Methoxy-5-benzofurancarboxylic acid |
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples are the Grignard and Wittig reactions.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to 5-Benzofurancarboxaldehyde, 4-methoxy- results in the formation of a secondary alcohol after acidic workup. The reaction proceeds through the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon imist.masciencepublishinggroup.com. This reaction is a powerful tool for introducing a wide variety of alkyl, aryl, or vinyl groups at the carbon atom of the original aldehyde functionality.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) researchgate.netresearchgate.net. The reaction of 7-methoxy-2-alkyl/aryl-l-benzofuran-5-carboxaldehyde with various phosphorus ylides has been demonstrated, suggesting that 5-Benzofurancarboxaldehyde, 4-methoxy- would undergo similar transformations to yield a range of 5-(alkenyl)-4-methoxybenzofurans google.com.
Table 3: Examples of Nucleophilic Addition Products
| Reaction Type | Nucleophilic Reagent | Product Structure |
|---|---|---|
| Grignard Reaction | Methylmagnesium bromide | 1-(4-Methoxybenzofuran-5-yl)ethanol |
Modifications of the Benzofuran Core
In addition to the aldehyde moiety, the benzofuran ring system itself can be modified through various reactions, primarily electrophilic aromatic substitution on the benzene ring. Ring-opening and rearrangement reactions, although less common, represent another avenue for structural diversification.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the benzofuran ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group at the 4-position and the fused furan ring nih.govmasterorganicchemistry.com. The directing effects of these groups will influence the position of substitution. The methoxy group is a strong ortho-, para-director, while the benzofuran ring system itself can also influence the regioselectivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The electron-donating groups on the ring would direct the incoming nitro group to specific positions, likely ortho or para to the methoxy group.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. Again, the regioselectivity will be governed by the existing substituents.
Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction allows for the introduction of acyl or alkyl groups onto the aromatic ring using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride researchgate.netunibuc.roresearchgate.net. The electron-rich nature of the 4-methoxybenzofuran system would facilitate this reaction.
Due to the lack of specific experimental data for 5-Benzofurancarboxaldehyde, 4-methoxy-, the exact regioselectivity of these reactions remains to be determined experimentally.
Ring-Opening and Rearrangement Reactions
While the benzofuran ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions.
Ring-Opening Reactions: Acid-catalyzed ring-opening of benzofuranyl carbinols has been reported to lead to the formation of functionalized furans nih.gov. Although this reaction does not directly involve 5-Benzofurancarboxaldehyde, 4-methoxy-, it suggests that derivatives of this compound, particularly those with a carbinol function, could potentially undergo similar transformations under acidic conditions khanacademy.org.
Rearrangement Reactions: Skeletal rearrangements of the benzofuran core are less common but can be induced under specific conditions, often involving strong acids or high temperatures. An unusual rearrangement of a benzopyran to a benzofuran has been reported during the synthesis of certain derivatives, highlighting the potential for unexpected skeletal transformations in related heterocyclic systems semanticscholar.org. Specific rearrangement reactions for 5-Benzofurancarboxaldehyde, 4-methoxy- have not been documented.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Benzofurancarboxaldehyde, 4-methoxy- |
| 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde |
| 5-(Hydrazonomethyl)-4-methoxybenzofuran |
| 4-Methoxy-5-((2-phenylhydrazono)methyl)benzofuran |
| N-(4-Methoxybenzofuran-5-ylmethylene)aniline |
| N-(4-Methoxybenzofuran-5-ylmethylene)-4-chloroaniline |
| 4-Methoxy-5-benzofurancarboxylic acid |
| 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid |
| (4-Methoxybenzofuran-5-yl)methanol |
| 1-(4-Methoxybenzofuran-5-yl)ethanol |
| 4-Methoxy-5-vinylbenzofuran |
| Hydrazine Hydrate |
| Phenylhydrazine |
| Aniline |
| 4-Chloroaniline |
| Potassium permanganate |
| Sodium borohydride |
| Methylmagnesium bromide |
| Methyltriphenylphosphonium bromide |
| Nitric acid |
| Sulfuric acid |
Heterocyclic Ring Annulation and Fusion
The aldehyde functional group of 5-Benzofurancarboxaldehyde, 4-methoxy- serves as a versatile anchor for the construction of fused heterocyclic ring systems. This approach allows for the significant expansion of the molecular architecture, leading to novel compounds with potentially enhanced biological or material properties.
One common strategy involves the condensation of the aldehyde with various nucleophiles to form intermediate structures that can undergo subsequent intramolecular cyclization. For instance, reaction with hydrazides can lead to the formation of hydrazones, which can be further cyclized to form various five- and six-membered heterocyclic rings. A notable example is the condensation of a substituted benzofuran-5-carboxaldehyde with a series of hydrazides to form Schiff bases. These Schiff bases are important intermediates for the synthesis of other heterocyclic compounds.
Multicomponent reactions offer an efficient pathway to complex heterocyclic structures in a single step. For example, the reaction of a substituted benzofuran derivative with an aldehyde, an amine, and a source of cyanide (a Strecker-type reaction) could yield α-aminonitriles, which are precursors to amino acids and other nitrogen-containing heterocycles. Similarly, a one-pot reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize a complex benzofuran derivative, showcasing the utility of multicomponent strategies in building elaborate molecular frameworks. nih.gov
The following table outlines representative heterocyclic ring systems that can be synthesized from 5-Benzofurancarboxaldehyde, 4-methoxy-.
| Starting Material(s) | Reagent(s) | Resulting Heterocyclic System |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Hydrazine derivatives | Pyrazoles, Pyridazines |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Amidines, Guanidine | Pyrimidines |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | β-ketoesters, malononitrile | Pyridines, Dihydropyridines |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | o-Phenylenediamine | Benzimidazoles |
These reactions significantly expand the chemical space accessible from 5-Benzofurancarboxaldehyde, 4-methoxy-, providing a rich library of derivatives for further investigation.
Design and Synthesis of Advanced Derivatives
Building upon the core benzofuran structure, the design and synthesis of advanced derivatives through the incorporation of diverse chemical moieties can lead to compounds with novel functionalities. This section explores the creation of hybrid molecules, macromolecular conjugates, and chiral analogs.
Hybrid molecular design involves the combination of the 5-Benzofurancarboxaldehyde, 4-methoxy- core with other pharmacologically active scaffolds to create a single molecule with potentially synergistic or additive properties. This approach is widely used in medicinal chemistry to enhance efficacy, improve selectivity, or reduce side effects.
Recent studies have highlighted the potential of hybrid benzofuran derivatives as potent cytotoxic agents. mdpi.com For instance, the incorporation of chalcone, triazole, piperazine, and imidazole moieties into the benzofuran structure has yielded promising results in the development of anticancer drugs. mdpi.com The synergistic cytotoxic effect of these heteroatom-substituted benzofurans presents a promising avenue for the development of potent therapeutics against malignant tumors. mdpi.com
Another example involves the synthesis of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. organic-chemistry.org These hybrid molecules combine the benzofuran core with a trimethoxyphenyl group, a feature found in the potent anticancer agent combretastatin A-4. organic-chemistry.org
The table below presents examples of hybrid structures incorporating the benzofuran scaffold.
| Benzofuran Derivative | Hybridizing Moiety | Potential Application |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Triazole | Anticancer |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Piperazine | Anticancer |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Chalcone | Anticancer |
| 5-Benzofurancarboxaldehyde, 4-methoxy- | Sulfonamide | Anticancer |
The reactivity of the aldehyde group in 5-Benzofurancarboxaldehyde, 4-methoxy- makes it a suitable candidate for incorporation into larger macromolecular structures, including polymers and bioconjugates. This can be achieved through polymerization reactions or by covalently linking the molecule to existing polymers or biomolecules.
Benzofuran itself can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and transparency, making them applicable as transparent thermoplastics. nih.govacs.org This suggests that derivatives such as 5-Benzofurancarboxaldehyde, 4-methoxy- could also serve as monomers for the synthesis of functional polymers. The aldehyde group could be modified to a polymerizable group, such as a vinyl or an acrylate, or it could participate directly in condensation polymerization reactions.
Furthermore, benzofuran derivatives are utilized in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. The synthesis of polymers with benzofuro-benzofuran structures has also been reported. These polymers often exhibit excellent thermal stability.
The aldehyde functionality also allows for the conjugation of 5-Benzofurancarboxaldehyde, 4-methoxy- to biomolecules such as proteins or polysaccharides. This can be achieved through reductive amination, where the aldehyde reacts with an amino group on the biomolecule to form a stable secondary amine linkage. Such conjugates could have applications in drug delivery, diagnostics, or as functional biomaterials.
The synthesis of chiral analogs of 5-Benzofurancarboxaldehyde, 4-methoxy- is of significant interest, as stereochemistry often plays a crucial role in the biological activity and material properties of molecules. Asymmetric synthesis and stereoselective transformations are key strategies to access enantiomerically pure or enriched benzofuran derivatives.
Several methods have been developed for the asymmetric synthesis of chiral benzofurans. One approach involves the use of chiral catalysts to control the stereochemical outcome of ring-forming reactions. For example, the catalytic asymmetric synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans has been achieved through sequential catalysis involving a chiral H-bonding catalyst and a Lewis base catalyst. nih.gov
Another strategy involves the use of chiral starting materials. An effective and mild microwave-assisted route to 2-substituted benzofurans directly from N-protected α-amino acids has been reported, which proceeds without significant racemization. organic-chemistry.orgnih.gov This method allows for the preparation of optically active α-alkyl-2-benzofuranmethanamines in good yields. nih.gov
The aldehyde group of 5-Benzofurancarboxaldehyde, 4-methoxy- can also be a target for stereoselective transformations. For example, asymmetric nucleophilic addition to the aldehyde, using chiral reagents or catalysts, can lead to the formation of chiral secondary alcohols. These chiral alcohols can then serve as versatile intermediates for the synthesis of a variety of other chiral benzofuran derivatives.
The development of chiral receptors for the recognition of benzofuran derivatives is also an active area of research. A chiral benzofuran receptor that mimics an oxyanion hole has been synthesized and its properties in the association of amino acid derivatives have been studied. rsc.org
Applications As a Building Block and Precursor in Chemical Research
Medicinal Chemistry Scaffold Design and Lead Optimization
In medicinal chemistry, a scaffold is a core molecular structure upon which new derivatives are built to interact with biological targets. The rigid, planar structure of the benzofuran (B130515) ring system is ideal for this purpose, as it presents appended functional groups in a well-defined spatial orientation, facilitating precise interactions with proteins and other biological macromolecules. biorxiv.org This has led to its extensive use in the design of compounds aimed at treating a variety of diseases, from cancer to inflammatory conditions. nih.govnih.gov
The 4-methoxy-benzofuran framework is a key component in the design of molecules that can inhibit enzymes or modulate the activity of cellular receptors. The aldehyde group at the 5-position can be readily converted into other functional groups, such as amines, amides, or acids, to fine-tune the molecule's interaction with a specific biological target.
Researchers have successfully used benzofuran scaffolds to develop potent inhibitors for various enzymes. For instance, derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been synthesized and identified as potent inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in cancer progression. nih.govresearchgate.net Similarly, pyrazole-benzofuran structures have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide development. nih.gov The benzofuran core serves as the anchor, while modifications to the substituents allow for optimization of potency and selectivity.
| Target Class | Specific Target | Benzofuran Scaffold Example | Therapeutic Area | Reference |
|---|---|---|---|---|
| Kinase Inhibitor | MAP kinase-interacting kinases (Mnks) | 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives | Oncology | nih.govresearchgate.net |
| Enzyme Inhibitor | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Pyrazole-benzofuran derivatives | Agrochemical | nih.gov |
| Tubulin Polymerization Inhibitor | Tubulin | Benzofuran-based 3,4,5-trimethoxybenzamide derivatives | Oncology | nih.gov |
Understanding how a molecule interacts with its target at an atomic level is crucial for rational drug design. The benzofuran scaffold has been instrumental in studies of structure-activity relationships (SAR), which correlate changes in a molecule's structure with its biological activity. nih.gov
A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This strategy is often used to improve properties such as solubility, stability, or bioavailability. While the aldehyde functionality of 5-Benzofurancarboxaldehyde, 4-methoxy- is reactive and can be a key interaction point, it can also be a liability. In principle, this aldehyde group could be masked as part of a prodrug strategy. For example, it could be converted into an acetal or an imine that is stable in the gastrointestinal tract but is cleaved by enzymes or the acidic environment of specific tissues (like tumors) to release the active aldehyde-containing drug. However, specific examples of prodrugs designed directly from the 5-Benzofurancarboxaldehyde, 4-methoxy- scaffold are not prominently detailed in the available literature.
Many biologically active natural products contain the benzofuran core, making it an attractive target for total synthesis and the creation of synthetic analogues. scienceopen.comnih.gov Compounds known as moracins, isolated from mulberry plants, are complex benzofurans with significant antimicrobial, antiviral, and anticancer activities. findaphd.com The chemical synthesis of these natural products is crucial, as they are often available in only limited quantities from their natural sources. findaphd.com
Synthetic strategies often aim to replicate or simplify these natural structures to create analogues with improved properties. For example, natural products like egonol and ailanthoidol, which possess the benzofuran skeleton, have been the subject of numerous total synthesis efforts. rsc.orgsemanticscholar.orgresearchgate.net These synthetic routes provide access not only to the natural products themselves but also to a variety of analogues that can be used to probe biological activity and develop new therapeutic agents. rsc.orgresearchgate.net The 4-methoxy-5-carboxaldehyde substitution pattern can serve as a key intermediate in the synthesis of such complex, naturally inspired molecules.
Material Science Applications
While the primary focus of research involving 5-Benzofurancarboxaldehyde, 4-methoxy- has been in medicinal chemistry, the inherent properties of the benzofuran structure also suggest potential applications in material science.
The benzofuran molecule itself can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and transparency, making them potentially suitable as thermoplastics. nih.govacs.org Benzofuran derivatives are also utilized in the preparation of various polymers, including polyamides and polyesters. researchgate.netnih.gov
In principle, the 5-Benzofurancarboxaldehyde, 4-methoxy- compound could serve as a precursor for specialized polymers. The aldehyde group offers a reactive handle for polycondensation reactions with other monomers, such as phenols or amines, to create novel resin-like materials. The rigid benzofuran unit incorporated into a polymer backbone could impart desirable properties such as thermal stability and specific optical characteristics. However, while the polymerization of the parent benzofuran is established, specific research detailing the use of 5-Benzofurancarboxaldehyde, 4-methoxy- as a direct monomer in polymerization is not widely reported in the scientific literature.
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Structure Activity Relationship Sar Studies for Rational Design
Systematic Modification of Benzofuran (B130515) Core and Substituents
The benzofuran nucleus is a versatile scaffold that allows for systematic modifications at various positions to modulate pharmacological activity. nih.gov Research has shown that introducing different substituents at specific points on the benzofuran core can lead to new derivatives with unique structural features and potentially superior therapeutic value. nih.gov
Key positions for modification on the benzofuran ring include C2, C3, C5, and C6. Early SAR studies highlighted that substitutions at the C2 position, often with ester or heterocyclic rings, are critical for cytotoxic activity against cancer cells. nih.gov The nature of the substituent at this position can significantly influence the compound's interaction with biological targets.
Furthermore, the benzene portion of the benzofuran ring offers additional sites for modification. For instance, the placement of halogen atoms like chlorine, bromine, or fluorine onto the benzofuran ring has consistently led to a significant enhancement in anticancer activities. nih.gov The position of this halogenation is a critical determinant of biological potency. nih.gov Similarly, the introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compound. nih.gov
The inherent 4-methoxy and 5-carboxaldehyde groups of the title compound are themselves key features. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electronic environment of the entire ring system, potentially affecting binding affinity to target proteins. The carboxaldehyde group (-CHO) is a reactive functional group that can serve as a crucial interaction point or be chemically modified to introduce diverse functionalities, thereby expanding the chemical space for drug discovery.
Impact of Functional Group Variations on Molecular Interactions
The specific functional groups attached to the 5-Benzofurancarboxaldehyde, 4-methoxy- scaffold dictate the types of non-covalent interactions the molecule can form with its biological target, which is fundamental to its mechanism of action.
Key Functional Groups and Their Interactions:
Methoxy Group (-OCH3): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) on a target protein. Its lipophilic methyl component can also engage in hydrophobic interactions.
Carboxaldehyde Group (-CHO): The aldehyde's oxygen atom is a strong hydrogen bond acceptor. This group can be a key anchoring point within a receptor's binding site.
Hydroxyl (-OH) and Amine (-NH2) Groups: Introducing these groups can provide both hydrogen bond donor and acceptor capabilities, significantly increasing the potential for strong interactions with a biological target.
Ester and Amide Groups: SAR studies have revealed that ester or amide functionalities, particularly at the C2 position, are often vital for cytotoxic effects. nih.gov The CONH group, for instance, has been identified as necessary for the anticancer activity of certain benzofuran analogues. nih.gov
| Functional Group Modification | Position on Benzofuran Core | Potential Impact on Molecular Interaction | Observed Effect on Biological Activity |
|---|---|---|---|
| Halogenation (e.g., -Cl, -Br) | Benzene Ring | Forms halogen bonds; increases hydrophobicity. | Often significantly increases anticancer activity. nih.gov |
| Ester/Heterocyclic Ring | C2 | Provides hydrogen bond acceptors and potential for varied steric interactions. | Crucial for cytotoxic activity in many derivatives. nih.gov |
| -CONH Group | Varies | Acts as hydrogen bond donor and acceptor. | Identified as essential for anticancer activity in specific analogues. nih.gov |
| Hydrophilic Groups (e.g., Piperidine) | Varies | Increases polarity and potential for hydrogen bonding. | Can improve physicochemical and pharmacokinetic properties. nih.gov |
Stereochemical Influences on Molecular Recognition and Function
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition. Biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.
For benzofuran derivatives, the introduction of a chiral center can lead to enantiomers that may have vastly different biological activities, potencies, and metabolic profiles. For example, if a substituent introduced onto the 5-Benzofurancarboxaldehyde, 4-methoxy- backbone creates a stereocenter, one enantiomer may fit perfectly into the binding site of a target protein, while the other may fit poorly or not at all.
Studies on chiral benzofuran receptors have demonstrated their ability to engage in chiral recognition, for instance, in the association of amino acid derivatives. rsc.orgnih.gov This principle extends to drug-receptor interactions, where the specific 3D shape of a benzofuran derivative is paramount for effective binding. In one study, the absolute stereochemistry of a benzofuran derivative was determined to be the R-configuration based on its specific optical rotation and circular dichroism spectrum, highlighting the importance of stereochemical characterization. nih.gov Therefore, in the rational design of new drugs based on this scaffold, controlling the stereochemistry is essential to optimize therapeutic outcomes.
Computational SAR Modeling and Prediction
In modern drug discovery, computational methods are indispensable for predicting the biological activity of novel compounds and understanding their SAR, saving significant time and resources. taylorfrancis.com For benzofuran derivatives, several computational techniques are employed to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a key method used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized benzofuran derivatives. researchgate.netresearchgate.net These models are built using descriptors that quantify various molecular properties, such as electronic (e.g., orbital energies), steric, and hydrophobic characteristics.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , provide a more detailed, three-dimensional understanding of SAR. researchgate.net These techniques generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties on the molecule are predicted to increase or decrease biological activity. For benzofuran derivatives, 3D-QSAR studies have successfully generated reliable models to predict activity, highlighting the key roles of steric, electrostatic, and hydrogen bond acceptor fields. researchgate.net
Molecular docking simulations are used to predict the preferred orientation of a benzofuran derivative when bound to a specific protein target. This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, helping to rationalize the observed biological activities. nih.gov
These computational tools allow medicinal chemists to prioritize the synthesis of the most promising compounds, refine existing structures for better activity, and gain a deeper understanding of the molecular basis of their therapeutic effects. researchgate.net
| Computational Method | Description | Application to Benzofuran Derivatives |
|---|---|---|
| QSAR | Develops statistical models correlating chemical structure with biological activity using molecular descriptors. taylorfrancis.comresearchgate.net | Used to predict antioxidant and anticancer activities of novel benzofuran compounds. researchgate.netresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D models to relate molecular fields (steric, electrostatic) to activity. researchgate.net | Created reliable predictive models for benzofuran derivatives, identifying key interaction fields for biological activity. researchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov | Rationalizes binding modes and helps explain the potency and specificity of benzofuran-based inhibitors. nih.gov |
Methodological Advancements and Future Research Directions
Novel Synthetic Methodologies and Chemical Transformations
The synthesis of the benzofuran (B130515) core has evolved significantly, moving beyond classical methods to more efficient and versatile catalytic strategies. For a substituted benzaldehyde like 5-Benzofurancarboxaldehyde, 4-methoxy-, modern synthetic approaches focus on constructing the heterocyclic ring with high regioselectivity and yield.
Catalytic Strategies for Benzofuran Core Synthesis: Recent years have seen a surge in the use of transition metals to catalyze the formation of the benzofuran ring. These methods offer mild reaction conditions and broad substrate scope. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-O bond formation. Methodologies like the Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, are powerful tools for creating substituted benzofurans. nih.govacs.org For the target compound, a suitable o-iodophenol precursor could be coupled with an appropriate alkyne, driven by a palladium-copper co-catalytic system. nih.gov
Copper-Catalyzed Reactions: Copper-based catalysts are often more economical and have been employed in one-pot syntheses. For instance, a green approach involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst, often using eco-friendly deep eutectic solvents. nih.gov
Rhodium and Ruthenium Catalysis: Rhodium complexes have been utilized for the C4-substituted benzofurans via vinylene transfer, while ruthenium catalysts can facilitate C-H alkenylation followed by oxygen-induced annulation. nih.govacs.org
Emerging Synthetic Techniques: Beyond traditional catalysis, several innovative techniques are being applied to benzofuran synthesis.
Visible-Light-Mediated Synthesis: Photoredox catalysis offers a green alternative to metal-catalyzed reactions, using visible light to initiate cyclization reactions for forming the benzofuran skeleton. osi.lv This method capitalizes on the generation of radical intermediates under mild conditions. osi.lv
One-Pot Procedures: To improve efficiency and reduce waste, one-pot multicomponent approaches are highly desirable. nih.gov Transition-metal-free one-pot processes for synthesizing benzofuran derivatives at room temperature have been developed, showcasing high reaction efficiency and simple methodology. nih.gov
Chemical Transformations of the Aldehyde Group: The carboxaldehyde group at the C5 position is a versatile handle for further chemical modification. A primary transformation is the formation of Schiff bases through condensation with various primary amines. researchgate.net This reaction is often a gateway to synthesizing more complex heterocyclic systems with potential biological activities.
| Transformation Type | Reagents/Conditions | Potential Product Class |
| Schiff Base Formation | Primary Amines (e.g., hydrazides), acid catalyst | Imines, Hydrazones |
| Wittig Reaction | Phosphonium ylides | Alkenyl-benzofurans |
| Reductive Amination | Amines, Reducing agent (e.g., NaBH3CN) | Aminomethyl-benzofurans |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated systems |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Compound Design and In Silico Screening: Computational methods are instrumental in designing novel benzofuran derivatives with specific biological targets.
Molecular Docking: This technique predicts the binding affinity and orientation of a ligand within the active site of a target protein. For instance, benzofuran derivatives have been designed and studied computationally as inhibitors of enzymes like PI3K/VEGFR-2 and Lysine-specific demethylase 1 (LSD1), which are implicated in cancer. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of new molecules based on their structural features. researchgate.net This allows for the virtual screening of large libraries of potential derivatives of 5-Benzofurancarboxaldehyde, 4-methoxy- to prioritize candidates for synthesis. researchgate.net
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
AI-Driven Synthesis Planning: One of the most significant impacts of AI in chemistry is in retrosynthesis, the process of planning a chemical synthesis backward from the desired product.
Retrosynthesis Software: AI-powered platforms can analyze a target molecule and propose viable synthetic routes by drawing on vast databases of known chemical reactions. acs.org These tools can identify novel and more efficient pathways for synthesizing complex benzofurans. digitellinc.com
Reaction Condition Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature) for a given chemical transformation, reducing the time and resources spent on empirical optimization.
The long-term vision is to create AI tools that can aid chemists in devising practical synthetic pathways for any given molecule, effectively navigating the vast landscape of chemical reactions. stanford.edu
Green and Sustainable Chemistry Approaches for Production
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. The production of 5-Benzofurancarboxaldehyde, 4-methoxy- and its derivatives can benefit significantly from these approaches.
Use of Recyclable Catalysts: Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer a sustainable option for synthesizing benzofurans. chemistryviews.org These catalysts are stable, easily removed by filtration, and can be reused multiple times, reducing metal waste. chemistryviews.org
Electrochemical Synthesis: Electrochemical methods provide a non-catalytic, green route to benzofuran derivatives. jbiochemtech.com These reactions can be performed in aqueous solutions without toxic solvents, generating products with high purity and yield. jbiochemtech.com
Benign Solvents: Replacing hazardous organic solvents is a key goal of green chemistry. The use of deep eutectic solvents (DES) or even water in catalytic reactions for benzofuran synthesis represents a significant step toward sustainability. nih.gov
Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by incorporating most or all atoms from the starting materials into the final product, thus minimizing waste.
| Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |
| Catalysis | Use of recyclable heterogeneous catalysts like Pd/C. | chemistryviews.org |
| Safer Solvents & Auxiliaries | Employing deep eutectic solvents (DES) or aqueous media. | nih.govjbiochemtech.com |
| Waste Prevention | Designing one-pot and multicomponent reactions. | nih.gov |
| Energy Efficiency | Visible-light-mediated reactions at ambient temperature. | osi.lv |
Exploration of Underexplored Reactivity and Applications
While the benzofuran scaffold is well-studied, the specific reactivity and application profile of 5-Benzofurancarboxaldehyde, 4-methoxy- remains an area of active exploration. Its structure suggests potential as a versatile intermediate for creating novel compounds with diverse applications.
Building Block for Bioactive Molecules: The aldehyde functionality is a key reactive site for building molecular complexity. It can serve as the starting point for synthesizing libraries of compounds for biological screening. Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. taylorandfrancis.com Derivatives of 5-Benzofurancarboxaldehyde, 4-methoxy- could be synthesized and evaluated as:
Tubulin Polymerization Inhibitors: Certain benzofuran-based amides have shown potent activity against cancer cell lines by inhibiting tubulin polymerization. nih.gov
Enzyme Inhibitors: As noted, benzofurans are being investigated as inhibitors for various enzymes involved in disease pathways. nih.govnih.gov
Antimicrobial Agents: The benzofuran core is a common feature in compounds with antibacterial and antifungal activity. taylorandfrancis.com
Applications in Materials Science: The conjugated π-system of the benzofuran ring suggests potential applications in organic electronics. By extending the conjugation through reactions at the aldehyde group, new organic materials with interesting photophysical or electronic properties could be developed.
Multicomponent Reactions Involving the Compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This approach is highly efficient, atom-economical, and ideal for generating molecular diversity. nih.gov 5-Benzofurancarboxaldehyde, 4-methoxy-, as an aldehyde, is an excellent candidate for participation in several classic and novel MCRs.
Ugi and Passerini Reactions: These are isocyanide-based MCRs that famously utilize an aldehyde component. An Ugi four-component reaction involving 5-Benzofurancarboxaldehyde, 4-methoxy-, an amine, a carboxylic acid, and an isocyanide could rapidly generate complex peptide-like scaffolds incorporating the benzofuran moiety. nih.govnih.gov
Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia to form dihydropyridine derivatives, a scaffold found in many pharmaceuticals. nih.gov
Biginelli Reaction: This three-component reaction combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which are known for a range of biological activities.
The integration of 5-Benzofurancarboxaldehyde, 4-methoxy- into MCRs provides a straightforward and efficient route to novel and highly functionalized heterocyclic compounds, which can then be screened for various applications in medicine and materials science. tandfonline.combeilstein-journals.org
Conclusion and Outlook on the Future of 5 Benzofurancarboxaldehyde, 4 Methoxy Research
Summary of Key Academic Contributions
Direct academic contributions focusing exclusively on 5-Benzofurancarboxaldehyde, 4-methoxy- are notably sparse in the current scientific literature. The majority of research has centered on the broader class of benzofuran (B130515) derivatives or other isomers of methoxy-benzofurancarboxaldehyde. researchgate.net However, the existing body of work on related compounds provides a foundational understanding from which potential properties and applications of 5-Benzofurancarboxaldehyde, 4-methoxy- can be inferred.
Synthetic methodologies for various substituted benzofurans have been well-documented, offering plausible routes to access 5-Benzofurancarboxaldehyde, 4-methoxy-. These methods often involve the cyclization of appropriately substituted phenols and acetylenes or other precursors. organic-chemistry.org While a specific, optimized synthesis for 5-Benzofurancarboxaldehyde, 4-methoxy- is not prominently reported, the general principles of benzofuran synthesis would be applicable.
In terms of biological activity, the benzofuran nucleus is associated with a diverse range of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov For instance, various benzofuran derivatives have been investigated for their potential as anticancer agents. nih.gov The presence of both a methoxy (B1213986) group and a carboxaldehyde moiety on the benzofuran ring of 5-Benzofurancarboxaldehyde, 4-methoxy- suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. The aldehyde group, in particular, serves as a versatile handle for further chemical modifications.
A summary of key research areas for related benzofuran compounds is presented in the table below, highlighting the potential for analogous studies on 5-Benzofurancarboxaldehyde, 4-methoxy-.
| Research Area | Key Findings for Related Benzofuran Derivatives | Potential Relevance for 5-Benzofurancarboxaldehyde, 4-methoxy- |
| Synthesis | Development of palladium-catalyzed and other transition-metal-catalyzed methods for benzofuran ring formation. nih.govorganic-chemistry.org | These established synthetic routes could be adapted for the efficient synthesis of the target compound. |
| Anticancer Activity | Certain benzofuran derivatives exhibit cytotoxicity against various cancer cell lines. nih.govnih.gov | The unique substitution pattern may confer novel anticancer properties. |
| Antimicrobial Activity | Benzofuran-containing compounds have shown activity against a range of bacteria and fungi. researchgate.net | Investigation into its antimicrobial spectrum is a logical research direction. |
| Materials Science | Functionalized benzofurans are being explored for applications in organic electronics. researchgate.net | The electronic properties endowed by the methoxy and aldehyde groups could be of interest. |
Identified Gaps and Challenges in Current Research
The most significant gap in the current research landscape is the lack of studies specifically investigating the synthesis, characterization, and biological evaluation of 5-Benzofurancarboxaldehyde, 4-methoxy-. This oversight means that its chemical, physical, and biological properties remain largely unknown.
Key Research Gaps:
Dedicated Synthesis and Characterization: There is a need for the development and optimization of a synthetic route to produce 5-Benzofurancarboxaldehyde, 4-methoxy- in good yield and purity. Comprehensive spectroscopic and crystallographic characterization is also lacking.
Biological Screening: The compound has not been systematically screened for its biological activities. Its potential as an anticancer, antimicrobial, anti-inflammatory, or antiviral agent is yet to be explored.
Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, it is impossible to conduct SAR studies to understand how the 4-methoxy and 5-carboxaldehyde substituents influence its biological profile compared to other benzofuran derivatives.
Computational and Mechanistic Studies: There is an absence of theoretical studies to predict the compound's properties, reactivity, and potential interactions with biological targets.
Challenges:
Regioselectivity in Synthesis: A primary challenge in the synthesis of polysubstituted benzofurans can be controlling the regioselectivity to obtain the desired isomer, in this case, the 4-methoxy-5-carboxaldehyde substitution pattern.
Limited Commercial Availability: The lack of readily available commercial sources for this specific compound may hinder initial biological screening efforts, necessitating its de novo synthesis.
Prospective Avenues for Interdisciplinary Collaboration and Innovation
The unexplored nature of 5-Benzofurancarboxaldehyde, 4-methoxy- presents a fertile ground for interdisciplinary research and innovation. Collaboration between different scientific fields could unlock its potential.
Prospective Research Directions:
Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to synthesize and screen a library of derivatives based on the 5-Benzofurancarboxaldehyde, 4-methoxy- scaffold. This could lead to the discovery of new therapeutic agents. For example, the aldehyde functionality could be used to synthesize Schiff bases or other derivatives with potentially enhanced biological activity. researchgate.net
Materials Science and Organic Electronics: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the aldehyde group could impart interesting photophysical and electronic properties to the benzofuran system. Collaboration with materials scientists could explore its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. researchgate.net
Biocatalysis and Green Chemistry: Enzymatic or microbial-based methods could be explored for the synthesis or modification of 5-Benzofurancarboxaldehyde, 4-methoxy-. This would align with the principles of green chemistry by potentially reducing the use of harsh reagents and solvents.
Computational Chemistry and Drug Design: Computational chemists can perform in silico studies to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to model its interactions with various biological targets. This can help to prioritize and guide experimental studies.
Q & A
Q. What are the recommended synthetic routes for 5-Benzofurancarboxaldehyde, 4-methoxy-?
The compound can be synthesized via the Vilsmeier-Haack reaction , where a benzofuran derivative undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Alternative methods include Friedel-Crafts acylation of 4-methoxybenzofuran with chloroformates. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing 5-Benzofurancarboxaldehyde, 4-methoxy-?
- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). Aromatic protons in the benzofuran ring appear between δ 6.5–8.0 ppm .
- IR : Stretching bands for the aldehyde group (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are key identifiers .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in a sealed container at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of methoxy and aldehyde groups in benzofuran derivatives?
Isotopic labeling (e.g., ¹⁸O in methoxy groups) combined with kinetic isotope effects (KIE) can track reaction pathways. Computational tools like Density Functional Theory (DFT) model transition states to predict regioselectivity during electrophilic substitution .
Q. What computational strategies optimize the electronic properties of 5-Benzofurancarboxaldehyde, 4-methoxy- for drug design?
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Cross-validate data using:
Q. What role does 5-Benzofurancarboxaldehyde, 4-methoxy- play in natural product synthesis?
The compound serves as a precursor for flavonoid analogs and alkaloid derivatives . For example, it can undergo Claisen-Schmidt condensation with acetophenones to yield chalcones, which are intermediates in bioactive molecule synthesis .
Methodological Notes for Experimental Design
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a Plackett-Burman design identifies critical factors in yield improvement .
- Analytical Cross-Check : Combine HPLC-PDA (for purity) with Elemental Analysis (C, H, O) to ensure compound integrity .
- Stability Testing : Monitor degradation under UV light and varying pH using accelerated stability protocols (ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
